24-Ethylcholesterol

Vue d'ensemble

Description

24-Ethylcholesterol is a natural product found in Thalassiosira pseudonana, Panax ginseng, and other organisms with data available.

Mécanisme D'action

Target of Action

24-Ethylcholesterol, also known as (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, primarily targets low-density lipoprotein cholesterol (LDL-C) . LDL-C is the primary target in lipid-lowering strategies, and the goal of treatment depends on the level of individual risk in each patient .

Mode of Action

It is known that the compound’s synthesis parallels cholesterol production . When added to cells, it can decrease cholesterol synthesis and up-regulate cholesterol efflux genes .

Biochemical Pathways

This compound is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol . This synthesis should be subject to the same negative feedback regulation as cholesterol synthesis . The synthesis of this compound faithfully tracks cholesterol synthesis .

Pharmacokinetics

It is known that the synthesis of this compound parallels cholesterol synthesis . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of cholesterol.

Result of Action

The result of this compound’s action is a decrease in cholesterol synthesis and an up-regulation of cholesterol efflux genes . This results in a reduction in the accumulation of newly-synthesized cholesterol .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds and the physiological state of the cell. For example, the addition of cholesterol to cells leads to a rapid and preferential inhibition of this compound synthesis . Furthermore, the synthesis of this compound can be influenced by varying cholesterol synthetic rates by pre-treatment with a statin, or lipoprotein cholesterol loading of macrophages .

Analyse Biochimique

Biochemical Properties

24-Ethylcholesterol is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sterol methyltransferase, which is involved in the biosynthesis of sterols. This interaction is crucial for the conversion of cycloartenol to this compound. Additionally, this compound can interact with lipid transport proteins, influencing the distribution and transport of lipids within cells .

Cellular Effects

This compound has several effects on different types of cells and cellular processes. It influences cell membrane fluidity and stability, which can affect cell signaling pathways and gene expression. In particular, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression related to lipid metabolism . Furthermore, it can impact cellular metabolism by altering the balance of sterols within the cell, which can influence various metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. It can bind to sterol regulatory element-binding proteins (SREBPs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. By binding to SREBPs, this compound can modulate their activity, leading to changes in gene expression. Additionally, it can influence enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in lipid metabolism and gene expression . These effects can vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and overall health. At high doses, it can cause toxic effects, including liver damage and disruptions in lipid homeostasis . These threshold effects highlight the importance of carefully controlling the dosage when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of sterols and the regulation of lipid metabolism. It interacts with enzymes such as sterol methyltransferase and sterol desaturase, which are involved in the conversion of cycloartenol to this compound and other sterols. These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid transport proteins. These proteins facilitate the movement of this compound between different cellular compartments and tissues. The distribution of this compound can affect its localization and accumulation within specific areas of the cell, influencing its activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the endoplasmic reticulum and the plasma membrane. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules within these compartments .

Activité Biologique

24-Ethylcholesterol, also known as β-sitosterol, is a phytosterol predominantly found in plant sources such as nuts, seeds, and legumes. It is structurally similar to cholesterol, differing only by an ethyl group at the C-24 position. This slight modification significantly influences its biological activity, leading to various health benefits and mechanisms of action in biological systems.

Chemical Structure

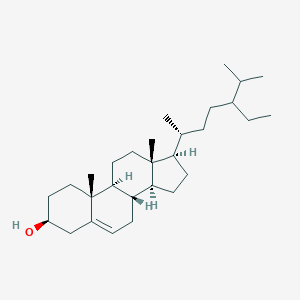

The chemical structure of this compound is represented as follows:

This structure is crucial for its interaction with biological membranes and proteins, affecting its biological functions.

Cholesterol-Lowering Effects

One of the most well-documented activities of this compound is its ability to lower cholesterol levels in the body. It competes with dietary cholesterol for absorption in the intestines, thereby reducing serum cholesterol levels. Clinical studies have shown that diets enriched with phytosterols can lead to a reduction in LDL cholesterol by approximately 10-15% .

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to modulate macrophage activity, which is crucial in inflammatory responses. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Antioxidant Activity

This compound also displays antioxidant properties. It protects cellular membranes from oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity contributes to its potential protective effects against chronic diseases associated with oxidative damage .

Interaction with Cell Membranes

The incorporation of this compound into cell membranes alters membrane fluidity and permeability, impacting various cellular processes including signaling pathways and lipid metabolism. Its presence in membranes can influence the activity of membrane-bound enzymes and receptors .

Modulation of Gene Expression

Studies have shown that this compound can influence gene expression related to lipid metabolism and inflammation. It activates specific transcription factors that regulate genes involved in cholesterol homeostasis and inflammatory responses .

Case Studies

-

Cholesterol Reduction Study

- Objective : Evaluate the efficacy of this compound in lowering LDL cholesterol.

- Method : A randomized controlled trial involving participants consuming a diet supplemented with phytosterols.

- Results : Participants showed a significant reduction in LDL cholesterol levels after six weeks compared to the control group.

- Anti-Inflammatory Effects Study

Toxicological Profile

While generally recognized as safe, excessive intake of this compound may lead to gastrointestinal disturbances such as diarrhea or nausea. Long-term studies are needed to fully understand its safety profile and any potential adverse effects associated with high doses .

Applications De Recherche Scientifique

Cardiovascular Health

β-Sitosterol has been shown to have cholesterol-lowering effects, which can contribute to improved cardiovascular health. A systematic review indicated that β-sitosterol can reduce total cholesterol levels and LDL cholesterol in patients with hyperlipidemia . This effect is attributed to its ability to inhibit cholesterol absorption in the intestines.

Anti-Inflammatory Properties

Research indicates that β-sitosterol exhibits anti-inflammatory effects, particularly through its interaction with macrophages. A study demonstrated that β-sitosterol could modulate macrophage activity and reduce inflammation markers in various conditions, suggesting potential applications in inflammatory diseases .

Anticancer Activity

β-Sitosterol has been investigated for its anticancer properties, particularly against prostate cancer. It has been reported to inhibit the growth and migration of prostate cancer cells through mechanisms involving the inhibition of 5α-reductase and modulation of specific protein interactions . This suggests a potential role in cancer prevention and therapy.

Hepatoprotection

A study assessed the hepatoprotective effects of β-sitosterol formulated into lipid-polymer hybrid nanoparticles (LPHNPs). The results showed significant protection against carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats, indicating its potential as a therapeutic agent for liver protection .

Safety Assessment

In toxicological studies, β-sitosterol has been included as a reference compound to evaluate safety profiles of new chemical entities (NCEs). Its established safety record allows researchers to compare the toxicity of new compounds against it, providing a benchmark for risk assessment in drug development .

Dietary Supplementation

β-Sitosterol is commonly used as a dietary supplement due to its health benefits, including cholesterol management and support for prostate health. It is found naturally in various foods such as nuts, seeds, and legumes, making it accessible for dietary incorporation .

Functional Foods

The inclusion of β-sitosterol in functional foods is being explored due to its beneficial properties on lipid metabolism and overall health. Products fortified with phytosterols are marketed for their heart-healthy benefits, appealing to consumers seeking preventive health solutions.

Case Studies Overview

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-OAIXMFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044197 | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19044-06-5 | |

| Record name | 24-Ethylcholest-5-en-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,24xi)-Stigmast-5-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Ethylcholest-5-en-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,24ξ)-stigmast-5-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 24-ethylcholesterol and where is it found?

A1: this compound, also known as sitosterol (22,23-dihydrostigmasterol), is a plant sterol commonly found in various plant sources. It has been identified in the lab-lab, a mixture of algae and plankton found in fishponds []. This compound has also been found in marine environments, specifically in Antarctic sea ice diatom communities [, ], and in the green alga Ulva australis []. Interestingly, it has also been detected in geochemical samples like marine Holocene sediments and marine sinking particles, suggesting a marine algal origin [].

Q2: How does the sterol composition of Blumeria graminis conidia change during their ontogeny?

A2: Research indicates that the sterol composition of Blumeria graminis conidia undergoes significant changes during their ontogeny [, ]. Young conidia primarily contain 24-ethylsterols such as 24-ethylcholesta-5,22-dienol, this compound, and Δ5-avenasterol. In contrast, older conidia exhibit a predominance of 24-methylsterols, mainly 24-methylenecholesterol and episterol.

Q3: Can this compound be metabolized by insects?

A3: Yes, insects can metabolize this compound. For instance, the silkworm Bombyx mori converts sitosterol (this compound) into cholesterol through a pathway involving the intermediate 24,28-epoxy-24-ethylcholesterol (fucosterol epoxide) []. Studies using a cell-free preparation from silkworm guts demonstrated the effective conversion of 3 alpha-3H-labeled fucosterol epoxides into desmosterol and cholesterol []. In the corn earworm (Heliothis zea), this compound can support larval growth, but the insect ultimately converts it to cholesterol via a 24-dealkylation pathway [].

Q4: How does the fungus Phytophthora cactorum utilize this compound?

A4: Phytophthora cactorum, a fungus unable to epoxidize squalene, can utilize this compound differently than other sterols []. While it accumulates other sterols like cholesterol, wingsterol, and desmosterol without metabolizing them, P. cactorum specifically reduces this compound to this compound. This suggests a specific metabolic pathway for this compound in this fungus.

Q5: Does the configuration at C-24 affect the biological activity of this compound?

A5: Yes, the stereochemistry of this compound at the C-24 position plays a crucial role in its biological activity, particularly in insects. Research on the silkworm Bombyx mori showed that while the 24R,28R and 24S,28S stereoisomers of fucosterol epoxide were readily converted to cholesterol, the 24R,28S and 24S,28R isomers (isofucosterol epoxides) failed to support larval growth and development []. This highlights the importance of stereospecificity in this compound metabolism and function.

Q6: Are there any plant species known to contain both 24α- and 24β-epimers of 24-ethylsterols?

A6: Yes, studies on the sterol composition of various Clerodendrum species (Verbenaceae) revealed the presence of both 24α- and 24β-epimers of 24-ethylsterols lacking a Δ25-bond []. Interestingly, the 24α-epimers were found to be the predominant forms in these plants.

Q7: What is the significance of 4,24-dimethylcholest-7-enol in the green alga Cephaleuros?

A7: Research on the sterol composition of the parasitic green alga Cephaleuros revealed the presence of a unique sterol, 4,24-dimethylcholest-7-enol, as the major sterol component (65%) []. This finding marks the first report of this particular sterol as the principal sterol in any living organism, emphasizing the diverse sterol profiles found in different algal species.

Q8: Can propiconazole, a fungicide, impact the growth of beneficial fungi like Glomus irregulare?

A8: Yes, propiconazole, a fungicide belonging to the Sterol Biosynthesis Inhibitor (SBI) class, can negatively impact the development of beneficial arbuscular mycorrhizal fungi (AMF) like Glomus irregulare []. Studies revealed that increasing concentrations of propiconazole inhibited the growth and development of G. irregulare, possibly by disrupting sterol biosynthesis, altering membrane composition, and reducing storage lipids [].

Q9: What is the role of this compound in human health?

A9: this compound is a plant sterol that can be absorbed by humans through the diet [, ]. While it does not have the same biological functions as cholesterol, it can compete with cholesterol for absorption in the intestines, potentially leading to a decrease in cholesterol absorption and a reduction in blood cholesterol levels. This effect has led to the investigation of this compound and other plant sterols as potential cholesterol-lowering agents [].

Q10: What are some analytical techniques used to identify and quantify this compound in various samples?

A10: Several analytical methods are employed for the identification and quantification of this compound in different sample types. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for analyzing sterols, including this compound [, , , , ]. GC-MS allows for the separation and identification of individual sterols based on their retention times and mass spectra. In some cases, high-performance liquid chromatography (HPLC) is used either alone or in conjunction with GC-MS for further separation and purification of sterols [].

Q11: Are there any environmental concerns associated with this compound?

A11: While this compound is a naturally occurring plant sterol, its presence in the environment, particularly aquatic ecosystems, can be an indicator of sewage contamination []. Wastewater treatment plants (WWTPs) have been identified as potential sources of this compound and other sterols in the atmosphere, particularly those using coarse bubble diffusers in aeration tanks []. Monitoring this compound levels in environmental samples can provide insights into fecal pollution and the effectiveness of wastewater treatment processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.